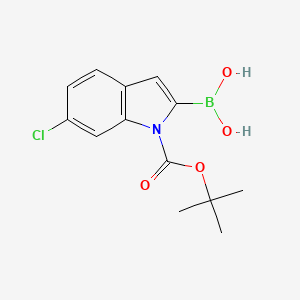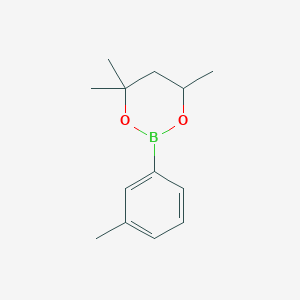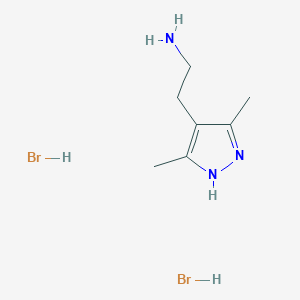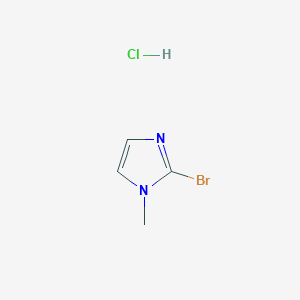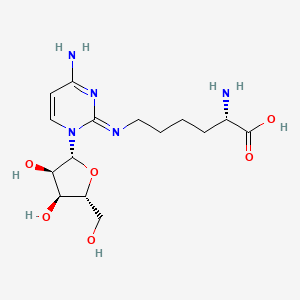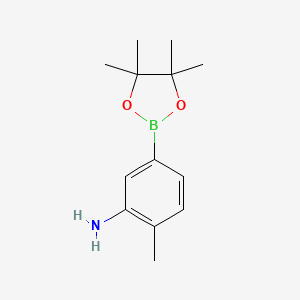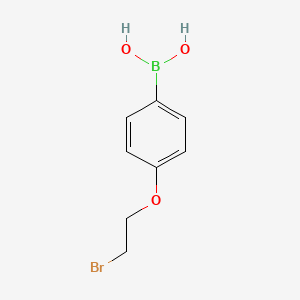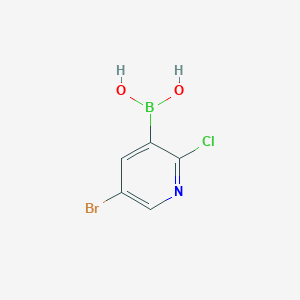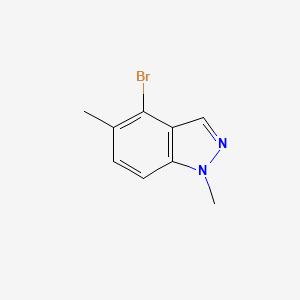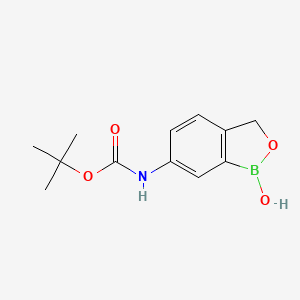
6-Bromo-1,5-dimethyl-1H-indazole
Overview
Description
6-Bromo-1,5-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2. It has a molecular weight of 225.09 .
Synthesis Analysis
The synthesis of imidazoles, which includes 6-Bromo-1,5-dimethyl-1H-indazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The InChI code for 6-Bromo-1,5-dimethyl-1H-indazole is 1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-1,5-dimethyl-1H-indazole are not detailed in the search results, the synthesis of imidazoles, a group that includes this compound, has been highlighted in recent research .Physical And Chemical Properties Analysis
6-Bromo-1,5-dimethyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C .Scientific Research Applications
Regioselective Protection and Amine Coupling Reactions
Indazoles, including bromoindazoles, undergo regioselective protection and subsequent amine coupling reactions. These processes enable the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The study by Slade et al. (2009) explores the regioselective protection under various conditions and the subsequent coupling with amines, demonstrating the versatility of indazoles in chemical synthesis (Slade et al., 2009).
Synthesis of Potent IKK2 Inhibitors
The scalable synthesis of 3,5,7-trisubstituted 1H-indazoles, including derivatives of bromoindazoles, has been developed for the creation of potent IKK2 inhibitors. This highlights the compound's relevance in developing therapeutic agents. Lin et al. (2008) describe an efficient approach to synthesize a key intermediate for trisubstituted 1H-indazole, showcasing its potential in drug development (Lin et al., 2008).
Chromium(III) Complexes and Polymerization Behavior
Bromoindazoles are utilized in the synthesis of chromium(III) complexes with potential applications in ethylene polymerization. Hurtado et al. (2009) demonstrate how these complexes are synthesized and their activity in polymerization, indicating the application of bromoindazoles in material science and industrial processes (Hurtado et al., 2009).
Bromodomain Ligands
Indazole derivatives, including bromoindazoles, serve as potent bromodomain ligands. Hewings et al. (2011) identify the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains. This research underscores the significance of indazole derivatives in the study of epigenetic regulation and the development of novel therapeutic agents targeting bromodomains (Hewings et al., 2011).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets such as phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse medicinal applications .
Pharmacokinetics
It is known that the compound should be stored at 2-8°c for optimal stability .
Result of Action
Some indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZYXBZBDVQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657248 | |
| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,5-dimethyl-1H-indazole | |
CAS RN |
1159511-83-7 | |
| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
